molecular formula C7H9NO B1222752 2-Amino-4-methylphenol CAS No. 95-84-1

2-Amino-4-methylphenol

Cat. No.: B1222752
CAS No.: 95-84-1
M. Wt: 123.15 g/mol
InChI Key: ZMXYNJXDULEQCK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Amino-4-methylphenol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing various biochemical pathways. For instance, it has been shown to react with acetylacetone in absolute ethanol to yield 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone . Additionally, this compound is converted to dihydrophenoxazinone by purified human hemoglobin . These interactions highlight the compound’s ability to participate in complex biochemical reactions, potentially affecting various metabolic processes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It has been observed to cause irritation of the skin, eyes, and mucous membranes upon exposure . Furthermore, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to act as a local irritant, which may lead to changes in cellular responses and signaling mechanisms . These effects underscore the compound’s potential impact on cellular function and health.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding with biomolecules and enzyme modulation. It has been shown to react with strong oxidizing agents, indicating its potential role in oxidative stress and related biochemical pathways . Additionally, this compound can catalyze the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide and 5,6-dimethylbenzimidazole, further illustrating its involvement in complex biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound may be sensitive to prolonged exposure to air, which could affect its stability and efficacy in experiments . Long-term studies have shown that it can be converted to dihydrophenoxazinone by purified human hemoglobin, indicating potential changes in its biochemical activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal adverse effects, while higher doses could lead to toxicity and other adverse reactions. For instance, it has been reported to cause local irritation at higher concentrations, which could impact the overall health and function of the organism . Understanding the dosage effects is crucial for determining safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to catalyze the synthesis of alpha-ribazole-5’-phosphate, indicating its role in nucleotide metabolism . Additionally, its interaction with strong oxidizing agents suggests its involvement in oxidative stress pathways . These interactions highlight the compound’s significance in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It has been observed to be insoluble in water, which may affect its distribution and localization within biological systems . Understanding its transport mechanisms is essential for elucidating its overall impact on cellular function and health.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. It has been reported to be converted to dihydrophenoxazinone by purified human hemoglobin, indicating its potential localization within cellular compartments involved in oxidative reactions . Additionally, its interactions with strong oxidizing agents suggest its presence in regions of the cell where oxidative stress is prevalent . These findings provide insights into the compound’s subcellular distribution and its implications for cellular health.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylphenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with strong oxidizing agents and can be converted to dihydrophenoxazinone by purified human hemoglobin .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acetylacetone, absolute ethanol, and strong oxidizing agents . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of this compound include 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone and dihydrophenoxazinone .

Properties

IUPAC Name

2-amino-4-methylphenol
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InChI

InChI=1S/C7H9NO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3
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InChI Key

ZMXYNJXDULEQCK-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)O)N
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Molecular Formula

C7H9NO
Record name 2-AMINO-4-METHYLPHENOL
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DSSTOX Substance ID

DTXSID4024488
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Molecular Weight

123.15 g/mol
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Physical Description

2-amino-4-methylphenol is a brown powder. (NTP, 1992), Brown solid; [CAMEO] Dark brown crystalline solid; [Sigma-Aldrich MSDS]
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Boiling Point

Sublimes (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Vapor Pressure

0.00308 [mmHg]
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CAS No.

95-84-1
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Melting Point

279 °F (NTP, 1992)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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